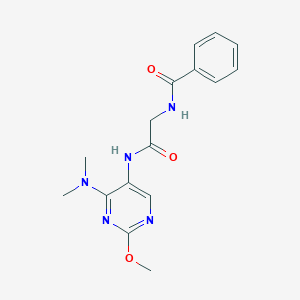![molecular formula C19H16F3N3O3 B2564144 2-({2-[2-(トリフルオロメチル)-1H-1,3-ベンゾイミダゾール-1-イル]プロパノイル}アミノ)安息香酸メチル CAS No. 692732-71-1](/img/structure/B2564144.png)
2-({2-[2-(トリフルオロメチル)-1H-1,3-ベンゾイミダゾール-1-イル]プロパノイル}アミノ)安息香酸メチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate is a synthetic compound known for its unique molecular structure and diverse applications in scientific research. Its complex arrangement of benzimidazole, trifluoromethyl groups, and carboxylate ester functionalities makes it a subject of interest in medicinal chemistry and materials science.
科学的研究の応用
This compound has significant applications in various fields:
Chemistry: : Used as a precursor for synthesizing complex organic molecules.
Biology: : Investigated for its potential as an enzyme inhibitor and its role in biological pathways.
Medicine: : Explored for its pharmaceutical properties, including antimicrobial and anticancer activity.
Industry: : Employed in the development of advanced materials and coatings.
準備方法
Synthetic Routes and Reaction Conditions: : The preparation of methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate typically involves multi-step organic synthesis. The initial step often includes the formation of the benzimidazole core through the reaction of o-phenylenediamine with trifluoroacetic acid, followed by subsequent acylation to introduce the trifluoromethyl group. The carboxylate ester functionality is introduced through esterification reactions using methanol and appropriate carboxylic acids under catalytic conditions.
Industrial Production Methods: : In industrial settings, the production of this compound may utilize flow chemistry techniques to enhance reaction efficiency and yield. The synthesis is scaled up through continuous flow reactors, allowing for precise control of reaction parameters and reducing reaction times. The use of automated systems and real-time monitoring ensures consistency and quality in large-scale production.
化学反応の分析
Types of Reactions: : Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate undergoes various chemical reactions, including:
Oxidation: : It can be oxidized under specific conditions to form corresponding oxides.
Reduction: : The compound can be reduced to generate different benzimidazole derivatives.
Substitution: : It can participate in nucleophilic substitution reactions, allowing modification of its functional groups.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate, hydrogen peroxide.
Reducing Agents: : Sodium borohydride, lithium aluminium hydride.
Catalysts for Substitution: : Palladium on carbon, sodium methoxide.
Major Products Formed
Oxidation: : Trifluoromethyl-substituted benzimidazole oxides.
Reduction: : Reduced benzimidazole derivatives.
Substitution: : Modified benzimidazole esters with varied functional groups.
作用機序
The compound exerts its effects through interactions with specific molecular targets, including enzymes and receptors. Its mechanism of action often involves binding to active sites or modifying enzymatic activity, thereby influencing biochemical pathways. The trifluoromethyl group enhances its binding affinity and stability, making it a potent compound in various applications.
類似化合物との比較
Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate is unique due to its trifluoromethyl and benzimidazole components, which provide distinct chemical and biological properties. Similar compounds include:
2-(Trifluoromethyl)-1H-benzimidazole: : A simpler structure lacking the carboxylate ester group.
Methyl benzimidazole-1-carboxylate: : Lacks the trifluoromethyl group but retains the benzimidazole core.
1-[(Trifluoromethyl)phenyl]benzimidazole: : Similar benzimidazole structure with a phenyl substitution.
Conclusion
Methyl 2-({2-[2-(trifluoromethyl)-1H-1,3-benzimidazol-1-yl]propanoyl}amino)benzenecarboxylate is a versatile compound with wide-ranging applications in scientific research. Its unique chemical structure allows it to undergo various reactions, making it valuable in chemistry, biology, medicine, and industry. The compound's mechanism of action and comparisons with similar molecules highlight its importance and potential for future studies.
特性
IUPAC Name |
methyl 2-[2-[2-(trifluoromethyl)benzimidazol-1-yl]propanoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F3N3O3/c1-11(16(26)23-13-8-4-3-7-12(13)17(27)28-2)25-15-10-6-5-9-14(15)24-18(25)19(20,21)22/h3-11H,1-2H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDSSGLQGVSPHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC1=CC=CC=C1C(=O)OC)N2C3=CC=CC=C3N=C2C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F3N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
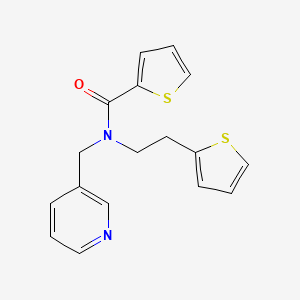
![(Z)-N-(3-allyl-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diallylsulfamoyl)benzamide](/img/structure/B2564064.png)
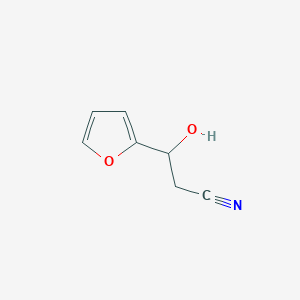
![ethyl 3-carbamoyl-2-(3-methoxybenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2564066.png)
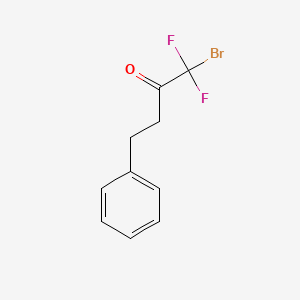
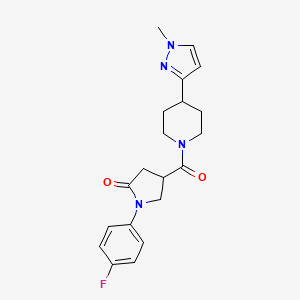
![N-(benzo[d][1,3]dioxol-5-yl)-2-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)acetamide](/img/structure/B2564069.png)
![(2Z)-N-(2-ethoxyphenyl)-5-(hydroxymethyl)-2-[(4-methoxyphenyl)imino]-8-methyl-2H-pyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2564070.png)
![4-(pyrrolidine-1-sulfonyl)-N-[5-({[4-(trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2564072.png)
![N-(4-chloro-2-methoxy-5-methylphenyl)-2-((6-ethyl-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2564073.png)

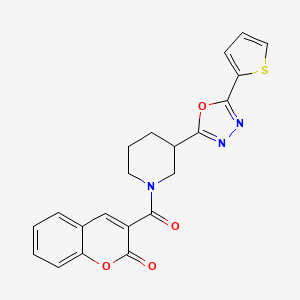
![(7-{[(3-Fluorophenyl)methyl]sulfanyl}-14-methyl-5-(2-methylphenyl)-2-oxa-4,6,13-triazatricyclo[8.4.0.0^{3,8}]tetradeca-1(10),3(8),4,6,11,13-hexaen-11-yl)methanol](/img/structure/B2564077.png)
